molecular formula C12H10F2N2O4 B2976068 N-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428348-48-4

N-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2976068
CAS No.: 1428348-48-4
M. Wt: 284.219
InChI Key: CPEFLYKPKVSXFE-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is a chemical compound offered for research purposes. The 1,2-oxazole (isoxazole) scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives being investigated for a wide spectrum of biological activities. Oxazole-based compounds are frequently explored in pharmaceutical research for their potential as enzyme inhibitors and for modulating various biological pathways . For instance, certain 1,2-oxazole carboxamides have been identified and patented as potent phosphodiesterase 4 (PDE4) inhibitors, indicating their research value in the context of inflammatory diseases . More broadly, structurally similar oxazole derivatives have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties in preliminary research settings, making the oxazole nucleus a valuable template for developing new chemical entities in drug discovery programs . This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4/c1-18-10-6-9(20-16-10)11(17)15-7-3-2-4-8(5-7)19-12(13)14/h2-6,12H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEFLYKPKVSXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is studied for its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Pharmaceuticals: It is investigated as a candidate for developing new drugs, especially for conditions where modulation of specific molecular targets is required.

    Agrochemicals: The compound’s unique chemical properties make it a candidate for developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups, along with the oxazole ring, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of 1,2-oxazole and dihydroisoxazole carboxamides. Key structural analogues include:

Compound Core Structure Substituents Key Properties
N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide (Target) 1,2-oxazole - 3-methoxy
- 5-carboxamide linked to 3-(difluoromethoxy)phenyl
Enhanced metabolic stability due to difluoromethoxy group; moderate lipophilicity
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide 4,5-dihydro-1,2-oxazole - 3-imidazole substituent
- 4-methoxy-3-(trifluoromethyl)phenyl carboxamide
Higher metabolic liability due to imidazole and dihydroisoxazole; potent anti-inflammatory activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-chlorophenylsulfanyl
- trifluoromethyl
High electrophilicity; potential reactivity with thiol groups

Key Observations :

  • The difluoromethoxy group in the target compound offers a balance between metabolic stability and steric bulk compared to the trifluoromethyl group in the analogue from , which is more electron-withdrawing but prone to oxidative metabolism .

Metabolic Stability and Biotransformation

The target compound’s amide bond is susceptible to enzymatic hydrolysis, a common feature in carboxamide derivatives. However, the difluoromethoxy group may slow hydrolysis compared to the trifluoromethyl -containing analogue, which undergoes rapid cleavage into 4-methoxy-3-(trifluoromethyl)aniline and a dihydroisoxazole carboxylic acid metabolite in preclinical models .

Metabolic Pathways :

Compound Primary Metabolic Pathway Identified Metabolites
Target Compound Amide hydrolysis (hypothesized) 3-Methoxy-1,2-oxazole-5-carboxylic acid + 3-(difluoromethoxy)aniline (predicted)
Dihydroisoxazole Carboxamide Analogue Amide hydrolysis (confirmed) 4,5-Dihydroisoxazole-5-carboxylic acid + 4-methoxy-3-(trifluoromethyl)aniline (in vivo)

Pharmacological and Physicochemical Properties

  • Lipophilicity: The difluoromethoxy group (logP ~2.5–3.0) likely increases membrane permeability relative to non-fluorinated analogues but reduces it compared to trifluoromethyl-containing compounds (logP ~3.5–4.0) .
  • Target Selectivity : The 1,2-oxazole core may favor interactions with kinases or inflammatory mediators, as seen in related dihydroisoxazole derivatives .

Biological Activity

N-[3-(Difluoromethoxy)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H12F2N2O3
  • SMILES Notation : COC(=O)N1C(=C(O)C=C1)C(C2=CC=CC=C2)F

This structure features an oxazole ring, which is known for its diverse biological activities. The presence of difluoromethoxy and methoxy groups enhances the lipophilicity and potential bioactivity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown better activity against Gram-positive bacteria compared to Gram-negative strains. The antimicrobial efficacy was evaluated using disc diffusion methods against various bacterial species, revealing promising results against pathogens like Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound class has been explored through various in vitro studies. The cytotoxicity was assessed on different cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior cytotoxic activity against liver carcinoma cell lines .

Case Study: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
5dHUH710.1
5cHUH718.78
Control5-FU20.0

This data suggests that compounds derived from the oxazole framework can be effective in targeting cancer cells, particularly in liver cancer.

The proposed mechanism involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating strong inhibitory effects that could lead to reduced proliferation of cancer cells .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the oxazole ring followed by functional group modifications to enhance biological activity. Characterization techniques such as NMR and FTIR were employed to confirm the structure and purity of synthesized compounds .

In Silico Studies

Computational studies have also been conducted to predict the bioavailability and toxicity profiles of these compounds. These studies suggest favorable pharmacokinetic properties, which are critical for drug development .

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